molecular formula C9H18BBrO2 B053741 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 124215-44-7

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B053741
M. Wt: 248.96 g/mol
InChI Key: CHQXFJUKMDJWHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boron compounds often involves the interaction of boronic esters with organolithium compounds or halides. For example, a scalable process for preparing a similar compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlights the challenges and solutions in synthesizing such complex molecules. The study demonstrates a continuous-flow and distillation process to efficiently produce key reagents, addressing issues like borolane "ate" equilibration and protonolysis in batch processes (Fandrick et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by distinct boron-containing rings. For instance, studies involving X-ray diffraction and DFT calculations have detailed the structural nuances of similar molecules, offering insights into conformation analysis and the impact of substituents on molecular stability and reactivity (Wu et al., 2021).

Chemical Reactions and Properties

Chemical reactivity and properties of boron-containing compounds like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from studies on similar molecules. For example, the reactivity of pyridin-2-ylboron derivatives in chemical transformations, and how structural differences influence this reactivity, provide valuable information on how such compounds might behave in various chemical environments (Sopková-de Oliveira Santos et al., 2003).

Physical Properties Analysis

The physical properties of boron-containing compounds are crucial for their application in synthesis and material science. Studies focusing on the boiling points, solubility, and stability of similar compounds provide a foundation for understanding how 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane might be handled and stored for various applications (Ramachandran & Gagare, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming new bonds, are essential for utilizing 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesis. Research on related boron-containing compounds reveals how structural elements and substituents impact their chemical behavior and potential applications in organic synthesis and material science (Coombs et al., 2006).

Scientific Research Applications

  • Tris(2,3-dibromopropyl) phosphate (TDBrPP)

    • Application: TDBrPP is a flame-retardant that was banned in the 1970s for uses in textiles that may be in contact with the skin due to suspicions that the substance was a human carcinogen .
    • Method: The study involved the measurement of a polymer-water partition coefficient (Kpw) for two types of silicone rubber (SR), allowing quantitative estimation of freely dissolved concentrations of TDBrPP by passive sampling in water .
    • Results: Levels of 100 to 200 pg/L were found in two Arctic rivers that were sampled during a 2014–2015 survey of contamination using passive samplers in Norwegian and Russian rivers draining into the Barents Sea .
  • Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)

    • Application: TBC belongs to the group of brominated flame retardants (BFRs) and is used in electrical, electronic, musical instrument, and automotive component industries .
    • Method: The study focused on the properties of TBC and its impact on the environment, living organisms, and human cell lines .
    • Results: TBC has been demonstrated to exert a harmful effect mainly on the nervous and endocrine systems, lungs, and liver .

Safety And Hazards

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water. If inhaled, the victim should be moved to fresh air. If swallowed, the mouth should be cleaned with water and the victim should drink plenty of water .

properties

IUPAC Name

2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQXFJUKMDJWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564542
Record name 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

124215-44-7
Record name 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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